N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide
Description
Properties
IUPAC Name |
N-[2-[2-(2-methoxyethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O3S/c1-15(2,3)14(21)17-13-10-8-23-9-11(10)18-19(13)7-12(20)16-5-6-22-4/h5-9H2,1-4H3,(H,16,20)(H,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOAWIQRZIQGEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C2CSCC2=NN1CC(=O)NCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide, a thieno[3,4-c]pyrazole derivative, has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C21H23N5O4S |
| Molecular Weight | 441.5 g/mol |
| CAS Number | 1105204-30-5 |
Biological Activities
Research indicates that thieno[3,4-c]pyrazole derivatives exhibit a range of biological activities, including:
- Antioxidant Activity : A study demonstrated that thieno[3,4-c]pyrazole compounds can protect against oxidative stress in erythrocytes of Clarias gariepinus (African catfish) exposed to toxins like 4-nonylphenol. These compounds significantly reduced the percentage of altered erythrocytes compared to controls .
- Anti-inflammatory Effects : Thieno[3,4-c]pyrazole derivatives have shown potential as anti-inflammatory agents by selectively inhibiting phosphodiesterase enzymes involved in inflammatory pathways .
- Antimicrobial Properties : Various studies have reported that pyrazole derivatives possess antimicrobial activity against a range of pathogens, suggesting their potential use in treating infections .
- Anticancer Activity : Preliminary research indicates that certain thieno[3,4-c]pyrazole compounds may inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways associated with tumor growth .
Study on Antioxidant Activity
In an experimental study assessing the effects of thieno[3,4-c]pyrazole compounds on erythrocytes exposed to 4-nonylphenol:
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Thieno[3,4-c]pyrazole Compound A | 12 ± 1.03 |
| Thieno[3,4-c]pyrazole Compound B | 0.6 ± 0.16 |
| Thieno[3,4-c]pyrazole Compound C | 28.3 ± 2.04 |
This data highlights the protective role of thieno[3,4-c]pyrazole compounds against oxidative damage .
The synthesis of this compound typically involves multi-step organic reactions that include:
- Formation of the thieno[3,4-c]pyrazole core.
- Introduction of functional groups such as pivalamide and methoxyethyl amine.
Molecular docking studies suggest that this compound interacts with specific proteins involved in cAMP signaling pathways, potentially modulating their activity and leading to therapeutic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
